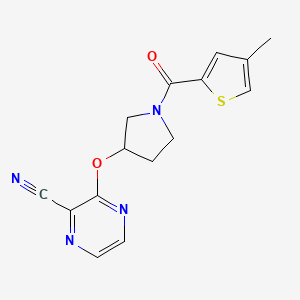
3-((1-(4-甲基噻吩-2-羰基)吡咯烷-3-基)氧基)吡嗪-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a pyrrolidine ring, and a thiophene ring
科学研究应用
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The unique combination of functional groups makes this compound useful in the development of new materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a condensation reaction involving suitable precursors, such as diamines and diketones.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrazine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyrazine derivatives.
作用机制
The mechanism of action of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine: Lacks the carbonitrile group, which may affect its reactivity and applications.
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyridine: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and reactivity.
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)benzene: Features a benzene ring, leading to different chemical behavior and applications.
Uniqueness
The uniqueness of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
属性
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-13(22-9-10)15(20)19-5-2-11(8-19)21-14-12(7-16)17-3-4-18-14/h3-4,6,9,11H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYIPJYJVTZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














